CYP2E1 Inhibition: Comparable Potency but Differential Isozyme Profile vs. Regioisomers
2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole demonstrates a distinct cytochrome P450 (CYP) inhibition profile compared to its 6,7-difluoro regioisomer, despite sharing identical IC50 values for CYP2E1. Both compounds exhibit an IC50 of 50,000 nM (50 µM) against human CYP2E1 in liver microsomes [1][2]. However, the 5,6-difluoro compound shows an IC50 of 2,490 nM (2.49 µM) for CYP3A4 [1], while the 6,7-difluoro regioisomer has an IC50 of 5,490 nM (5.49 µM) for the same enzyme [2], representing a 2.2-fold difference in potency.
| Evidence Dimension | Cytochrome P450 (CYP) inhibition profile |
|---|---|
| Target Compound Data | IC50 (CYP2E1) = 50,000 nM; IC50 (CYP3A4) = 2,490 nM |
| Comparator Or Baseline | 2-(Chloromethyl)-6,7-difluorobenzoxazole: IC50 (CYP2E1) = 50,000 nM; IC50 (CYP3A4) = 5,490 nM |
| Quantified Difference | 2.2-fold higher CYP3A4 inhibition by the 5,6-difluoro compound |
| Conditions | Human liver microsomes; CYP2E1 assay with chlorzoxazone substrate; CYP3A4 assay with midazolam substrate; 5 min preincubation; LC-MS/MS analysis |
Why This Matters
The 2.2-fold differential in CYP3A4 inhibition directly impacts the prediction of drug-drug interaction (DDI) liabilities and metabolic stability in lead optimization programs.
- [1] BindingDB. BDBM50380510 CHEMBL2018925: 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole CYP2E1 and CYP3A4 inhibition data. View Source
- [2] BindingDB. BDBM50380527 CHEMBL2018913: 2-(Chloromethyl)-6,7-difluorobenzoxazole CYP2E1 and CYP3A4 inhibition data. View Source
